molecular formula C12H20O3 B13182927 Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13182927
M. Wt: 212.28 g/mol
InChI Key: RWPXEUMNTLGQRS-UHFFFAOYSA-N
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Description

Methyl 2,4,4-trimethyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of 2,4,4-trimethyl-1-oxaspiro[2.5]octane with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.

    Biology: The compound’s stability and reactivity make it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical reactions. The spirocyclic structure provides stability and influences the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane: This compound shares a similar spirocyclic structure but differs in its functional groups.

    1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-: Another spirocyclic compound with different substituents and reactivity.

Uniqueness

Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific ester functional group and spirocyclic structure, which confer distinct chemical and physical properties. Its stability and reactivity make it valuable in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-10(2)7-5-6-8-12(10)11(3,15-12)9(13)14-4/h5-8H2,1-4H3

InChI Key

RWPXEUMNTLGQRS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC12C(O2)(C)C(=O)OC)C

Origin of Product

United States

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